6-Bromo-3-methoxypicolinic acid

概要

説明

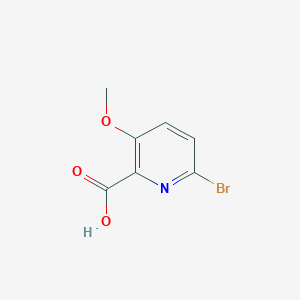

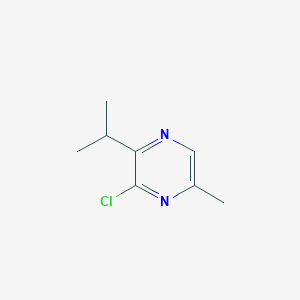

6-Bromo-3-methoxypicolinic acid is a brominated and methoxylated derivative of picolinic acid, which is a pyridine derivative with a carboxylic acid functional group. The presence of bromine and methoxy groups on the pyridine ring can significantly alter the chemical and physical properties of the compound, as well as its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of brominated picolinic acid derivatives can be achieved through various methods. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a related compound, involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine, followed by regioselective methoxylation and bromination steps . Similarly, 6-bromo-3-methoxypicolinic acid could be synthesized through halogenation and methoxylation of the corresponding picolinic acid precursor.

Molecular Structure Analysis

The molecular structure of 6-bromo-3-methoxypicolinic acid can be inferred from related compounds. For example, copper(II) complexes with 6-bromopicolinic acid have been characterized by X-ray crystal structure analysis, revealing a N,O-chelated coordination mode for the bromopicolinic acid . The presence of the bromo and methoxy substituents on the pyridine ring is likely to influence the electronic distribution and the overall geometry of the molecule.

Chemical Reactions Analysis

Brominated picolinic acids can participate in various chemical reactions due to the presence of reactive functional groups. The bromo substituent is particularly reactive in nucleophilic substitution reactions, which can be utilized to synthesize complex molecules. For example, the synthesis of 6-bromo-3-[2-(6-bromo-2-methoxyquinolin-3-yl)-1,2-diphenylethyl]-2-methoxyquinoline involves a coupling reaction starting from a brominated quinoline derivative . The methoxy group also provides a site for further functionalization through reactions such as demethylation or O-alkylation.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-3-methoxypicolinic acid can be deduced from studies on similar compounds. The presence of a bromine atom significantly increases the molecular weight and alters the lipophilicity of the compound, which can affect its solubility and reactivity. The methoxy group may contribute to the stability of the compound under various conditions, as seen in the case of 6-methoxy-4-quinolone, which exhibits high stability against light and heat . Additionally, the photophysical properties of brominated picolinic acids, such as their photochemical behavior in water, have been studied, showing that photodehalogenation can occur under certain conditions .

科学的研究の応用

Synthesis and Chemical Properties

One of the primary areas of research involving 6-Bromo-3-methoxypicolinic acid is its synthesis and the exploration of its chemical properties. For instance, the synthesis of 6-methoxyindoles and indolines through regioselective bromination of indolines has been studied, highlighting the versatility of bromo-methoxy compounds in chemical synthesis (Miyake & Kikugawa, 1983)(Miyake & Kikugawa, 1983). Additionally, research on the synthesis of 4-methoxypicolin- and 2-methoxyisonicotin-anilides demonstrates the potential for creating trisubstituted pyridines, which are valuable in various chemical reactions (Epsztajn et al., 1989)(Epsztajn et al., 1989).

Antimicrobial Activity

Derivatives of 6-Bromo-3-methoxypicolinic acid have also been investigated for their antimicrobial properties. A study on the synthesis and antimycobacterial activity of quinoline derivatives revealed that certain compounds exhibit significant growth inhibition against Mycobacterium tuberculosis, suggesting potential applications in developing new antimicrobial agents (Upadhayaya et al., 2009)(Upadhayaya et al., 2009).

Photodehalogenation Studies

Photodehalogenation studies of chloro and bromopicolinic acids, closely related to 6-Bromo-3-methoxypicolinic acid, have provided insights into the heterolytic and homolytic photodehalogenation processes in water and mixed solvents. These studies are crucial for understanding the environmental behavior and degradation pathways of halogenated organic compounds (Rollet et al., 2006)(Rollet et al., 2006).

Novel Fluorophores

Research on novel fluorophores like 6-Methoxy-4-quinolone, derived from methoxyindole compounds, suggests that derivatives of 6-Bromo-3-methoxypicolinic acid could potentially serve as stable fluorophores with strong fluorescence across a wide pH range. These characteristics make them suitable for various biomedical analyses and fluorescent labeling applications (Hirano et al., 2004)(Hirano et al., 2004).

Safety and Hazards

The safety information for 6-Bromo-3-methoxypicolinic acid includes several hazard statements: H302-H315-H319-H335 . These codes represent specific hazards associated with the compound. The precautionary statements include P261-P305+P351+P338 , which provide guidance on how to handle the compound safely.

作用機序

Biochemical Pathways

The biochemical pathways affected by 6-Bromo-3-methoxypicolinic acid are currently unknown

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could potentially impact the bioavailability of the compound, influencing its pharmacological effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-Bromo-3-methoxypicolinic acid is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound.

特性

IUPAC Name |

6-bromo-3-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-4-2-3-5(8)9-6(4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGGGVKGKFLABG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00855799 | |

| Record name | 6-Bromo-3-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256810-26-0 | |

| Record name | 6-Bromo-3-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3032140.png)

![Benzoic acid, 3-[(1E)-2-carboxyethenyl]-](/img/structure/B3032144.png)

![7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3032145.png)

![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B3032157.png)